
(2-Methylbutyl)(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbutyl)(propan-2-yl)amine is an organic compound with the molecular formula C8H19N It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the alkylation of amines. For instance, the reaction between 2-methylbutylamine and isopropyl halide under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or amides, while reduction typically produces primary amines .
Scientific Research Applications
(2-Methylbutyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of agrochemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of (2-Methylbutyl)(propan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of specific enzymes. The pathways involved may include amine metabolism and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
(2-Methylbutyl)amine: Similar in structure but lacks the isopropyl group.
Propan-2-ylamine: Contains the isopropyl group but lacks the 2-methylbutyl group.
(3-Methylbutyl)(propan-2-yl)amine: Similar but with a different position of the methyl group .
Uniqueness
(2-Methylbutyl)(propan-2-yl)amine is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This unique structure can result in distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H19N |
|---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2-methyl-N-propan-2-ylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-8(4)6-9-7(2)3/h7-9H,5-6H2,1-4H3 |
InChI Key |
IYMBPZJGRKTPEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
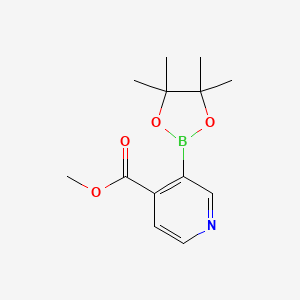
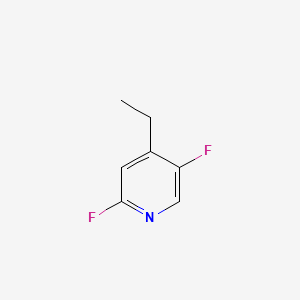
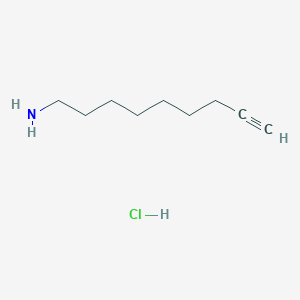
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
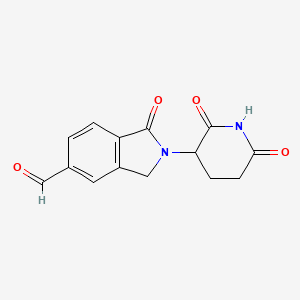
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
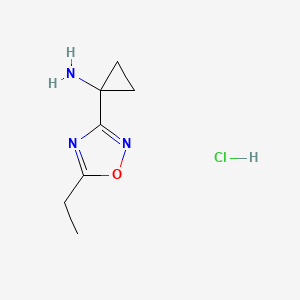
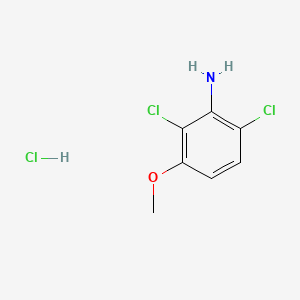
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
